molecular formula C22H25F3N4O3S B10894807 Ethyl 2-({[5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10894807
M. Wt: 482.5 g/mol
InChI Key: UKOLZUJKZXXHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({[5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, a trifluoromethyl group, and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. For instance, the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione in acetic acid leads to the formation of the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often involve the use of acetic acid or trifluoroacetic acid as solvents, which help in the regioselective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents would be crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the benzothiophene moiety allows for potential oxidation reactions.

    Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced under specific conditions.

    Substitution: The trifluoromethyl group and other substituents can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the benzothiophene moiety could lead to sulfoxides or sulfones, while reduction of the pyrazolo[1,5-a]pyrimidine core could yield dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, which is a key regulator of the cell cycle . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells. The trifluoromethyl group enhances the compound’s binding affinity to its target, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Ethyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Uniqueness

Compared to similar compounds, Ethyl 2-({[5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique combination of a trifluoromethyl group and a benzothiophene moiety. This combination enhances its biological activity and makes it a promising candidate for further research and development.

Properties

Molecular Formula

C22H25F3N4O3S

Molecular Weight

482.5 g/mol

IUPAC Name

ethyl 2-[[5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H25F3N4O3S/c1-2-32-21(31)18-12-5-3-4-6-15(12)33-20(18)27-19(30)14-10-17-26-13(11-7-8-11)9-16(22(23,24)25)29(17)28-14/h10-11,13,16,26H,2-9H2,1H3,(H,27,30)

InChI Key

UKOLZUJKZXXHFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN4C(CC(NC4=C3)C5CC5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.